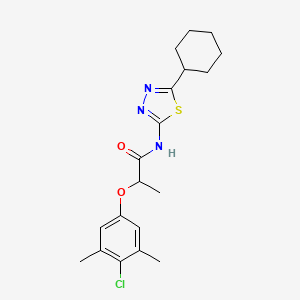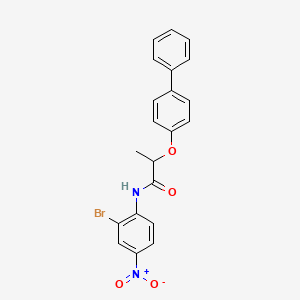![molecular formula C21H27N3O5S2 B4174555 4-[allyl(methylsulfonyl)amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4174555.png)
4-[allyl(methylsulfonyl)amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide
Übersicht
Beschreibung
4-[allyl(methylsulfonyl)amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as AMSB, and it has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of AMSB involves its ability to bind to the active site of CAIX. This binding prevents the enzyme from functioning properly, which ultimately leads to a decrease in the growth and proliferation of cancer cells. Additionally, AMSB has been shown to have anti-inflammatory effects, which may also contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, AMSB has been shown to have a variety of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. Additionally, AMSB has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMSB in lab experiments is its specificity for CAIX. This specificity allows researchers to target this enzyme specifically, which may lead to more effective anti-tumor treatments. However, one limitation of using AMSB in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving AMSB. One area of research involves the development of more potent and selective inhibitors of CAIX. Additionally, researchers may investigate the potential use of AMSB in combination with other anti-tumor agents to enhance its effectiveness. Finally, researchers may investigate the potential use of AMSB in other disease states, such as inflammatory disorders or neurodegenerative diseases.
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-tumor activity through its inhibition of CAIX, as well as a variety of other biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for research involving AMSB.
Wissenschaftliche Forschungsanwendungen
AMSB has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the compound's ability to inhibit the activity of certain enzymes. Specifically, AMSB has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). This enzyme is overexpressed in many types of cancer cells, and its inhibition has been shown to have anti-tumor effects.
Eigenschaften
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-16-24(30(4,26)27)19-12-8-17(9-13-19)21(25)22-18-10-14-20(15-11-18)31(28,29)23(6-2)7-3/h5,8-15H,1,6-7,16H2,2-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIDPFTKRHXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylsulfamoyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4174482.png)
![2-(1-adamantyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4174483.png)

![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4174492.png)
![N-(6-methyl-2-pyridinyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4174514.png)
![methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4174524.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4174529.png)
![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4174535.png)


![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4174562.png)
![4-amino-N-[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4174572.png)
![2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4174576.png)